ZINC00230567

Description

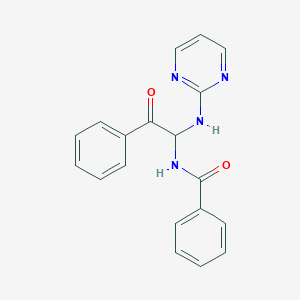

The exact mass of the compound N-[2-oxo-2-phenyl-1-(2-pyrimidinylamino)ethyl]benzamide is 332.12732577 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ZINC00230567 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZINC00230567 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-16(14-8-3-1-4-9-14)17(23-19-20-12-7-13-21-19)22-18(25)15-10-5-2-6-11-15/h1-13,17H,(H,22,25)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRPBDFYIVAQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(NC2=NC=CC=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207152 |

Source

|

| Record name | N-[2-Oxo-2-phenyl-1-(2-pyrimidinylamino)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300816-12-0 |

Source

|

| Record name | N-[2-Oxo-2-phenyl-1-(2-pyrimidinylamino)ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300816-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-Oxo-2-phenyl-1-(2-pyrimidinylamino)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ZINC00230567: A Targeted Approach to Inhibit Lipocalin-2 in Inflammatory Breast Cancer

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action for the small molecule inhibitor ZINC00230567. Identified as a promising therapeutic agent, ZINC00230567 selectively targets Lipocalin-2 (LCN2), a glycoprotein (B1211001) implicated in the progression of inflammatory breast cancer (IBC) and other aggressive cancer subtypes. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of ZINC00230567.

Core Mechanism of Action: Inhibition of Lipocalin-2

ZINC00230567 functions as a direct inhibitor of Lipocalin-2 (LCN2), also known as Neutrophil Gelatinase-Associated Lipocalin (NGAL).[1][2][3][4][5][6] LCN2 is a secreted glycoprotein involved in various cellular processes, including iron transport and inflammation, and its overexpression is linked to poorer survival in breast cancer patients.[6] ZINC00230567 was discovered through a structure-based virtual screening of a 25,000-compound library and was selected for its potential to bind to the LCN2-calyx.[1][6] This calyx is a critical region for the recognition and binding of siderophores, which are small, high-affinity iron-chelating molecules.[6] By selectively targeting this pocket, ZINC00230567 is thought to disrupt the native function of LCN2.

The downstream effects of LCN2 inhibition by ZINC00230567 include a significant reduction in the viability and proliferative capacity of inflammatory breast cancer cells.[2][4][5][7] Specifically, experimental data has demonstrated a decrease in the colony formation of the SUM149 IBC cell line upon treatment with ZINC00230567.[1][2][5] Furthermore, the inhibition of LCN2 by small molecules, including ZINC00230567, has been associated with a reduction in AKT phosphorylation, a key signaling node in cancer cell survival and proliferation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of ZINC00230567 and its analogs.

| Compound | Target | Screening Library Size | Identified Hits (Binding Energy ≤ -9.6 kcal/mol) |

| ZINC00230567 | LCN2 | 25,000 | 265 |

| ZINC00784494 | LCN2 | 25,000 | 265 |

| ZINC00640089 | LCN2 | 25,000 | 265 |

| ZINC00829534 | LCN2 | 25,000 | 265 |

| Table 1: Virtual Screening and Hit Identification.[1] |

| Compound | Concentration (µM) | Cell Line | Effect on Colony Formation (% Reduction) |

| ZINC00230567 | 10 | SUM149 | Significant Reduction |

| ZINC00784494 | 10 | SUM149 | Significant Reduction |

| ZINC00640089 | 10 | SUM149 | Significant Reduction |

| ZINC00829534 | 10 | SUM149 | Significant Reduction |

| Table 2: In Vitro Efficacy in Inflammatory Breast Cancer Cells.[1] | |||

| *Note: The study reported a significant reduction for the group of four compounds, with one figure caption indicating a 41% reduction for ZINC00230567, though the primary figure groups the results.[1] |

Experimental Protocols

Structure-Based Virtual Screening and Molecular Docking

The identification of ZINC00230567 as an LCN2 inhibitor was achieved through a computational approach.[1]

-

Library and Target Preparation: A library of 25,000 ligands from Asinex was utilized for the virtual screening. The crystal structure of the LCN2 protein was prepared for docking.

-

Virtual Screening: The PyRx virtual screening tool was employed to dock the compound library into the LCN2 structure.[1]

-

Hit Selection: Compounds were ranked based on their binding energy. An initial cutoff of -9.6 kcal/mol was used, resulting in 265 primary hits.[1] These were further narrowed down to 138 molecules with binding energies ranging from -11.5 to -10.0 kcal/mol.[1]

-

Re-ranking and Visual Inspection: The 138 ligands were re-ranked based on their structural characteristics and predicted binding poses using PyMOL. A key selection criterion was the presence of polar interactions with critical residues within the LCN2-calyx pocket, including Trp79, Arg81, Tyr106, Lys125, and Lys134.[1]

Clonogenic Assay

The effect of ZINC00230567 on the self-renewal capacity of cancer cells was assessed using a clonogenic assay.[1]

-

Cell Seeding: SUM149 inflammatory breast cancer cells were seeded in appropriate culture vessels.

-

Treatment: After 24 hours, the cells were treated with ZINC00230567 at various concentrations (0.1, 1, and 10 µM).

-

Incubation: The cells were incubated for a period sufficient to allow for colony formation (typically 1-3 weeks).

-

Colony Staining and Quantification: Colonies were fixed and stained, and the number of colonies in the treated groups was compared to the vehicle control to determine the percentage of inhibition.[1]

Visualizations

Caption: Proposed signaling pathway of ZINC00230567 action.

Caption: Workflow for the identification of ZINC00230567.

References

- 1. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. prsciencetrust.portals.in-part.com [prsciencetrust.portals.in-part.com]

- 5. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Biological Activity of 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, commonly known as TDZD-8, is a potent and selective, non-ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive overview of the biological activities of TDZD-8, with a focus on its therapeutic potential in oncology, nephrology, and neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies for the evaluation of its biological effects, and visualizes the signaling pathways modulated by this compound.

Core Mechanism of Action: GSK-3β Inhibition

TDZD-8 is a member of the thiadiazolidinone (B1220539) class of compounds and is distinguished by its non-ATP-competitive mechanism of GSK-3β inhibition.[1] It exhibits high selectivity for GSK-3β, with an IC50 value of approximately 2 µM.[1] In contrast, its inhibitory activity against other kinases such as cyclin-dependent kinase 1 (CDK1), casein kinase II (CK-II), protein kinase A (PKA), and protein kinase C (PKC) is minimal, with IC50 values exceeding 100 µM.[1]

Quantitative Data: Kinase Inhibition Profile

| Target Kinase | IC50 Value | Inhibition Type | Reference(s) |

| Glycogen Synthase Kinase-3β (GSK-3β) | ~2 µM | Non-ATP-competitive | [1] |

| Cyclin-dependent kinase 1 (Cdk-1)/cyclin B | >100 µM | - | [1] |

| Casein Kinase II (CK-II) | >100 µM | - | [1] |

| Protein Kinase A (PKA) | >100 µM | - | [1] |

| Protein Kinase C (PKC) | >100 µM | - | [1] |

Anti-Leukemic Activity

TDZD-8 has demonstrated significant cytotoxic effects against various types of leukemia, while showing markedly less toxicity towards normal hematopoietic cells. Studies have shown that it can effectively induce cell death in primary human leukemia specimens and impair the function of leukemia stem cells.

Quantitative Data: Anti-Leukemic Efficacy

| Cell Type | Treatment Concentration | Mean Viability (%) (relative to untreated control) |

| Acute Myeloid Leukemia (AML) (n=37) | 20 µM | 15 |

| Chronic Lymphocytic Leukemia (CLL) (n=12) | 20 µM | 7.2 |

| Acute Lymphoblastic Leukemia (ALL) (n=6) | 20 µM | 12.4 |

| Blast Crisis Chronic Myeloid Leukemia (bcCML) (n=6) | 20 µM | 21.6 |

| Normal Hematopoietic Mononuclear Cells (n=13) | 20 µM | 79.5 |

| Assay | Treatment | Effect |

| Leukemia Stem Cell Engraftment (in vivo) | 20 µM TDZD-8 | Significant reduction in engraftment of leukemic cells |

Nephroprotective Effects in Renal Ischemia-Reperfusion Injury

TDZD-8 has shown protective effects in models of renal ischemia-reperfusion (I/R) injury. Its mechanism in this context involves the activation of autophagy and the modulation of inflammatory signaling pathways, leading to the preservation of renal function and structure. Specifically, TDZD-8 prevents the downregulation of Aquaporin-1 (AQP1), a crucial water channel in the kidney, by activating autophagy and reducing the production of the pro-inflammatory cytokine IL-1β. Furthermore, by inhibiting GSK-3β, TDZD-8 can suppress the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators.

Signaling Pathway: TDZD-8 in Renal Ischemia-Reperfusion Injury

Neuroprotective Activity in Alzheimer's Disease Models

The role of GSK-3β in the pathogenesis of Alzheimer's disease (AD), particularly in the hyperphosphorylation of tau protein and the production of amyloid-beta (Aβ), has made it a key therapeutic target. TDZD-8, as a GSK-3β inhibitor, has demonstrated neuroprotective effects in various AD models.

In a zebrafish model of Okadaic Acid (OKA)-induced AD-like pathology, TDZD-8 treatment was shown to rescue cognitive function, reduce mortality, and decrease the expression of phosphorylated tau.

Quantitative Data: Neuroprotection in a Zebrafish AD Model

| Parameter | Model | Treatment | Outcome |

| Mortality Rate | OKA-induced Zebrafish | 1 µM TDZD-8 + 100 nM OKA | 8.3% (vs. 25% with OKA alone) |

| Cognitive Function | OKA-induced Zebrafish | 1 µM TDZD-8 + 100 nM OKA | Restoration of memory function |

| Tau Phosphorylation | OKA-induced Zebrafish | 1 µM TDZD-8 + 100 nM OKA | Reduction in phosphorylated tau levels |

In cellular models using the SH-SY5Y human neuroblastoma cell line, TDZD-8 has been shown to protect against Aβ-induced toxicity and reduce oxidative stress.

Signaling Pathway: Neuroprotective Mechanism of TDZD-8

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of TDZD-8's biological activity.

GSK-3β Kinase Activity Assay (In Vitro)

This protocol is adapted from radiometric assays used to determine the IC50 of GSK-3β inhibitors.

-

Objective: To quantify the enzymatic activity of GSK-3β in the presence of TDZD-8.

-

Materials:

-

Recombinant human GSK-3β enzyme.

-

GSK-3β substrate peptide (e.g., a peptide derived from glycogen synthase).

-

[γ-³²P]ATP.

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

-

TDZD-8 stock solution (in DMSO).

-

P81 phosphocellulose paper.

-

Phosphoric acid (0.75%).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of TDZD-8 in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a reaction tube, combine the recombinant GSK-3β enzyme, the substrate peptide, and the diluted TDZD-8 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

-

Calculate the percentage of GSK-3β inhibition for each TDZD-8 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of TDZD-8 on cancer cell lines.

-

Objective: To determine the effect of TDZD-8 on the viability of leukemia cells.

-

Materials:

-

Leukemia cell line of interest (e.g., MV4-11).

-

Complete cell culture medium.

-

TDZD-8 (stock solution in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well microtiter plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the leukemia cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to acclimate.

-

Prepare serial dilutions of TDZD-8 in the complete culture medium.

-

Add the TDZD-8 dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Western Blotting for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of proteins, such as GSK-3β, in response to TDZD-8 treatment.

-

Objective: To assess the effect of TDZD-8 on the phosphorylation of GSK-3β at Serine 9.

-

Materials:

-

Cells or tissue treated with TDZD-8.

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., rabbit anti-phospho-GSK-3β (Ser9) and rabbit anti-total GSK-3β).

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the cells or tissue in lysis buffer and determine the protein concentration.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total GSK-3β to normalize for protein loading.

-

Perform densitometric analysis to quantify the relative levels of phosphorylated and total GSK-3β.

-

Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a method to evaluate the neuroprotective effects of TDZD-8 against amyloid-beta toxicity in a human neuroblastoma cell line.[2]

-

Objective: To assess the ability of TDZD-8 to protect SH-SY5Y cells from Aβ₁₋₄₂-induced cytotoxicity.[2]

-

Materials:

-

SH-SY5Y human neuroblastoma cells.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Aβ₁₋₄₂ oligomers (pre-aggregated).

-

TDZD-8 (stock solution in DMSO).

-

MTT assay reagents (as described in section 5.2).

-

96-well plates.

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of TDZD-8 (e.g., 1-10 µM) or vehicle control for 1-2 hours.[2]

-

Induce neurotoxicity by adding pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 5-10 µM) to the wells.[2]

-

Incubate the cells for 24-48 hours.[2]

-

Assess cell viability using the MTT assay as described in section 5.2.

-

Compare the viability of cells treated with Aβ₁₋₄₂ alone to those pre-treated with TDZD-8 to determine the neuroprotective effect.

-

Conclusion

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8) is a valuable research tool for investigating the physiological and pathological roles of GSK-3β. Its demonstrated efficacy in preclinical models of leukemia, renal injury, and Alzheimer's disease highlights its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a foundation for further research into the diverse biological activities of this potent GSK-3β inhibitor.

References

TDZD-8: A Deep Dive into a Non-ATP Competitive GSK-3β Inhibitor for Researchers

An In-depth Technical Guide on 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8)

In the landscape of kinase inhibitor research, TDZD-8 has emerged as a significant tool for investigating the multifaceted roles of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive overview of TDZD-8, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, mechanism of action, and its effects on key signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Properties and Mechanism of Action

TDZD-8, a thiadiazolidinone (B1220539) derivative, is a selective, non-ATP-competitive inhibitor of GSK-3β.[1][2][3] Unlike many kinase inhibitors that compete with ATP for the enzyme's active site, TDZD-8 binds to a distinct, allosteric pocket.[1][4] This mode of action confers a high degree of selectivity for GSK-3β.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [2][3][5][6] |

| Molecular Weight | 222.26 g/mol | [2][3][5] |

| CAS Number | 327036-89-5 | [2][5][6] |

| Appearance | White needles | [7] |

| Solubility | Soluble in DMSO and ethanol.[2][6][8] Insoluble in water.[8] | [2][6][8] |

Inhibitory Activity and Selectivity

TDZD-8 exhibits a potent inhibitory effect on GSK-3β with a reported half-maximal inhibitory concentration (IC₅₀) of 2 µM.[2][5][6][8][9] Its selectivity is a key feature, as it shows minimal to no inhibitory activity against a panel of other kinases at concentrations up to 100 µM, including Cdk-1/cyclin B, Casein Kinase II (CK-II), Protein Kinase A (PKA), and Protein Kinase C (PKC).[2][5][8][9]

| Kinase | IC₅₀ | Reference |

| GSK-3β | 2 µM | [2][5][6][8][9] |

| Cdk-1/cyclin B | >100 µM | [2][5][8][9] |

| CK-II | >100 µM | [2][5][8][9] |

| PKA | >100 µM | [2][5][8][9] |

| PKC | >100 µM | [2][5][8][9] |

Impact on Key Signaling Pathways

GSK-3β is a critical node in numerous signaling pathways. By inhibiting GSK-3β, TDZD-8 modulates these pathways, leading to a range of cellular effects with therapeutic potential.

The Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by TDZD-8 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of Wnt target genes.

Caption: TDZD-8 inhibits GSK-3β, stabilizing β-catenin and promoting Wnt target gene expression.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Akt, a serine/threonine kinase, can phosphorylate GSK-3β at Serine 9, leading to its inactivation.[10][11] TDZD-8 acts downstream of Akt, directly inhibiting GSK-3β activity, thereby mimicking the pro-survival effects of Akt activation. This is particularly relevant in neuroprotective contexts where TDZD-8 has been shown to reduce apoptosis.[11][12]

Caption: TDZD-8 directly inhibits GSK-3β, downstream of the PI3K/Akt survival pathway.

Therapeutic Potential and Preclinical Evidence

The ability of TDZD-8 to modulate key signaling pathways has led to its investigation in a variety of disease models.

Neurodegenerative Diseases

Overactivity of GSK-3β is implicated in the pathogenesis of Alzheimer's disease (AD), contributing to tau hyperphosphorylation and amyloid-beta (Aβ) production.[1] TDZD-8 has been shown to reduce tau phosphorylation and protect against Aβ-induced neurotoxicity in cellular and animal models of AD.[1][13][14] In models of hypoxic-ischemic brain injury, TDZD-8 pretreatment significantly reduced brain damage and improved neurological outcomes by suppressing apoptosis and reactive astrogliosis.[11][12]

| Model | Effect of TDZD-8 | Reference |

| Okadaic acid-induced AD in zebrafish | Reduced mortality, restored PP2A activity, and decreased pTau (Ser199). | [13][14] |

| Neonatal hypoxic-ischemic brain injury in mice | Reduced brain damage, improved neurobehavioral outcomes, suppressed apoptosis. | [11][12] |

| Transient cerebral ischemia/reperfusion in rats | Reduced infarct volume, oxidative stress, and inflammation. | [15] |

Inflammation

GSK-3β is a positive regulator of the inflammatory response. TDZD-8 has demonstrated potent anti-inflammatory effects in various models. In a mouse model of colitis, TDZD-8 suppressed the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the anti-inflammatory cytokine IL-10.[16] It also reduces inflammation in models of arthritis by decreasing pro-inflammatory cytokine expression and immune cell infiltration.[17]

| Model | Effect of TDZD-8 | Reference |

| TNBS-induced colitis in mice | Suppressed TNF-α and IL-1β; increased IL-10. | [16] |

| Collagen-induced arthritis in mice | Reduced paw swelling, pannus formation, and pro-inflammatory cytokine expression. | [17] |

| Aldosterone-induced cardiac inflammation in rats | Suppressed cardiac inflammation and fibrosis, partly by activating autophagy. | [18] |

Cancer

The role of GSK-3β in cancer is complex and context-dependent. However, in several cancer types, GSK-3β has been shown to promote cell survival and proliferation. TDZD-8 has been found to decrease proliferation and induce apoptosis in glioblastoma cells, both in vitro and in vivo.[19][20] It has also shown efficacy in preclinical models of leukemia, prostate cancer, and ovarian cancer.[8][20]

| Cancer Model | Effect of TDZD-8 | Reference |

| GL261 glioblastoma in mice | Decreased tumor proliferation, induced apoptosis, and delayed tumor growth. | [19][20] |

| Primary leukemia specimens | Specifically induced cell death and ablated leukemia progenitor and stem cells. | [5][8] |

| Prostate cancer cells | Inhibitory effect on tumor cells. | [19] |

Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize the effects of TDZD-8.

In Vitro GSK-3β Kinase Activity Assay

This protocol outlines a common method to determine the IC₅₀ of an inhibitor for GSK-3β.

Caption: Workflow for an in vitro GSK-3β kinase activity assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of TDZD-8 in a suitable buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Prepare solutions of recombinant human GSK-3β, a specific substrate peptide (e.g., a derivative of glycogen synthase), and ATP.

-

Reaction Incubation: In a 96-well or 384-well plate, combine the GSK-3β enzyme, the substrate peptide, and the various concentrations of TDZD-8 (or vehicle control).

-

Initiation: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for luminescence-based assays).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination and Detection: Stop the reaction. For radiometric assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity. For luminescence-based assays (e.g., ADP-Glo™), a detection reagent is added that correlates the amount of ADP produced (or ATP consumed) to a luminescent signal.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each TDZD-8 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of GSK-3β Signaling

This protocol is used to assess the effect of TDZD-8 on the phosphorylation status of GSK-3β and its downstream targets in cultured cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) and allow them to adhere. Treat the cells with various concentrations of TDZD-8 or a vehicle control for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against phospho-GSK-3β (Ser9), total GSK-3β, phospho-Tau (at various sites), and β-catenin. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

TDZD-8 stands as a well-validated and highly selective tool for the study of GSK-3β. Its non-ATP competitive mechanism of action makes it a valuable reagent for dissecting the specific roles of this kinase in a multitude of cellular processes and disease states. The extensive preclinical data supporting its neuroprotective, anti-inflammatory, and anti-cancer effects underscore the therapeutic potential of GSK-3β inhibition. Future research will likely focus on optimizing the pharmacokinetic properties of thiadiazolidinone-based inhibitors for clinical translation and further exploring their efficacy in a broader range of diseases. For researchers in the field, TDZD-8 remains an indispensable compound for elucidating the complex biology of GSK-3β.

References

- 1. benchchem.com [benchchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. mdpi.com [mdpi.com]

- 5. TDZD-8 | GSK-3 | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. nbinno.com [nbinno.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. GSK‐3β inhibitor TDZD‐8 reduces neonatal hypoxic‐ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK-3β inhibitor TDZD-8 reduces neonatal hypoxic-ischemic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The GSK3β inhibitor, TDZD-8, rescues cognition in a zebrafish model of okadaic acid-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Treatment with the glycogen synthase kinase-3beta inhibitor, TDZD-8, affects transient cerebral ischemia/reperfusion injury in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiadiazolidinone-8 Ameliorates Inflammation Associated with Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GSK3-Driven Modulation of Inflammation and Tissue Integrity in the Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e-century.us [e-century.us]

- 19. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of ZINC00230567

Notice to the Reader: Extensive searches for the compound identifier "ZINC00230567" have yielded no specific information regarding its discovery, synthesis, or biological activity. This identifier does not resolve to a publicly accessible entry in the ZINC database or other chemical and biological databases. The following guide is therefore presented as a generalized framework for the discovery and synthesis of a novel small molecule compound, using hypothetical pathways and experimental protocols that would be applicable to a compound of this nature. The information presented is illustrative and not based on actual experimental data for ZINC00230567.

Introduction to ZINC00230567

ZINC00230567 is a unique small molecule identifier from the ZINC database, a repository of commercially available compounds for virtual screening. While the specific details of ZINC00230567 are not publicly available, this guide will explore the typical journey of such a compound from its initial discovery, often through computational methods, to its eventual synthesis and biological characterization.

Hypothetical Compound Profile: ZINC00230567

For the purpose of this guide, we will assume ZINC00230567 is a novel kinase inhibitor identified through a virtual screening campaign targeting a cancer-related signaling pathway.

| Property | Hypothetical Value |

| Molecular Formula | C₂₀H₁₈N₄O₂ |

| Molecular Weight | 354.39 g/mol |

| Target | Epidermal Growth Factor Receptor (EGFR) |

| Predicted Activity | Inhibition of EGFR phosphorylation |

Discovery via Virtual Screening

The discovery of a novel compound like ZINC00230567 often begins with a large-scale virtual screening of a chemical library, such as the ZINC database, against a specific biological target.

Experimental Protocol: Virtual Screening Workflow

-

Target Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Library Preparation: A subset of the ZINC database is selected based on drug-like properties (e.g., Lipinski's rule of five). The 3D conformations of these molecules are generated.

-

Molecular Docking: A docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of each compound in the active site of the target protein.

-

Hit Selection: Compounds with the best-predicted binding affinities and favorable interactions with key active site residues are selected as "hits" for further investigation. ZINC00230567 would be one such hit in this hypothetical scenario.

A simplified workflow for the virtual screening process.

Chemical Synthesis

Once a hit compound is identified, the next critical step is its chemical synthesis to obtain a physical sample for biological testing. The synthetic route will depend on the chemical structure of the compound.

Hypothetical Retrosynthetic Analysis of ZINC00230567

A plausible retrosynthetic analysis for a hypothetical kinase inhibitor structure would involve breaking it down into commercially available starting materials.

A conceptual retrosynthetic analysis of ZINC00230567.

Experimental Protocol: General Synthetic Procedure

A generalized multi-step synthesis might involve the following:

-

Step 1: Synthesis of a Key Intermediate: Reacting commercially available starting materials under specific conditions (e.g., temperature, solvent, catalyst) to form a key building block.

-

Step 2: Coupling Reaction: Coupling the key intermediate with another commercially available reagent to form the core scaffold of the final compound.

-

Step 3: Final Modification: Performing a final chemical transformation to install any remaining functional groups.

-

Purification and Characterization: Purifying the final compound using techniques like column chromatography and confirming its identity and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data from Synthesis

| Step | Reaction | Yield (%) |

| 1 | Formation of Intermediate A | 85 |

| 2 | Suzuki Coupling | 70 |

| 3 | Amide Bond Formation | 90 |

| Overall | - | 53.5 |

Biological Evaluation

With a physical sample of ZINC00230567 in hand, its biological activity can be tested.

Experimental Protocol: In Vitro Kinase Assay

-

Assay Principle: An in vitro kinase assay measures the ability of a compound to inhibit the enzymatic activity of the target kinase (e.g., EGFR). This is often done by quantifying the amount of phosphorylated substrate.

-

Procedure:

-

The EGFR kinase, a peptide substrate, and ATP are combined in a reaction buffer.

-

Varying concentrations of ZINC00230567 are added to the reaction.

-

The reaction is incubated to allow for phosphorylation.

-

The amount of phosphorylated substrate is measured, often using a luminescence-based method.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Hypothetical Kinase Inhibition Data

| Compound | Target | IC₅₀ (nM) |

| ZINC00230567 | EGFR | 50 |

| Gefitinib (Control) | EGFR | 25 |

Signaling Pathway Analysis

To understand the mechanism of action, it is crucial to investigate how the compound affects the downstream signaling pathway of its target.

Unraveling the Therapeutic Potential of ZINC00230567: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

The identification of novel therapeutic targets for small molecules is a cornerstone of modern drug discovery. This technical guide focuses on the potential therapeutic applications of the compound designated ZINC00230567, providing a comprehensive overview of its known biological activities, putative mechanisms of action, and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic intervention.

Executive Summary

Extensive searches of publicly available chemical and biological databases, including the ZINC database, PubChem, and ChEMBL, have yielded no specific information for a compound with the identifier ZINC00230567. This suggests that "ZINC00230567" may not be a valid or publicly accessible identifier. Without a defined chemical structure or associated biological data, the identification of its therapeutic targets is not possible at this time.

This guide, therefore, outlines a theoretical framework and the methodologies that would be employed to characterize the therapeutic targets of a novel small molecule, should a valid identifier and associated data for ZINC00230567 become available.

Compound Identification and Characterization (Theoretical)

The initial and most critical step in assessing the therapeutic potential of any compound is to ascertain its chemical identity and fundamental properties.

1.1. Chemical Structure and Properties

Should the correct identifier for ZINC00230567 be provided, the following information would be compiled:

-

Chemical Structure: The 2D and 3D structures of the molecule are essential for understanding its potential interactions with biological macromolecules.

-

Physicochemical Properties: Parameters such as molecular weight, logP, hydrogen bond donors and acceptors, and polar surface area would be calculated to assess its drug-likeness according to Lipinski's rule of five and other predictive models.

Table 1: Physicochemical Properties of a Hypothetical Compound

| Property | Value |

| Molecular Formula | - |

| Molecular Weight | - |

| cLogP | - |

| Hydrogen Bond Donors | - |

| Hydrogen Bond Acceptors | - |

| Polar Surface Area | - |

Identification of Potential Therapeutic Targets (Theoretical Workflow)

Once the chemical structure is known, a combination of computational and experimental approaches would be utilized to identify and validate its biological targets.

2.1. In Silico Target Prediction

Computational methods provide a rapid initial assessment of potential protein targets.

-

Ligand-Based Approaches: Similarity searches against databases of known bioactive molecules (e.g., ChEMBL, DrugBank) would be performed. If ZINC00230567 shares structural similarity with compounds of known activity, their targets would be considered as potential targets for ZINC00230567.

-

Structure-Based Approaches (Reverse Docking): The 3D structure of ZINC00230567 would be docked against a panel of known protein structures in the Protein Data Bank (PDB) to predict potential binding partners.

2.2. Experimental Target Validation

In vitro and in vivo experiments are crucial for confirming the computationally predicted targets and elucidating the compound's mechanism of action.

Experimental Protocol: Affinity-Based Target Identification

A common experimental approach to identify the direct binding partners of a small molecule is affinity chromatography coupled with mass spectrometry.

-

Immobilization of the Compound: ZINC00230567 would be chemically modified with a linker and immobilized on a solid support (e.g., sepharose beads).

-

Cell Lysate Incubation: The immobilized compound would be incubated with a cell lysate from a relevant cell line or tissue.

-

Washing: Non-specifically bound proteins are removed by a series of washing steps with buffers of increasing stringency.

-

Elution: Specifically bound proteins are eluted from the column.

-

Protein Identification: The eluted proteins are identified using techniques such as SDS-PAGE followed by mass spectrometry (LC-MS/MS).

Diagram 1: Experimental Workflow for Affinity-Based Target Identification

Caption: Workflow for identifying protein targets of a small molecule.

Signaling Pathway Analysis (Theoretical)

Once a primary target is validated, it is essential to understand its role in cellular signaling pathways to predict the physiological effects of the compound.

Diagram 2: Hypothetical Signaling Pathway Modulation

Caption: Example of a compound inhibiting a kinase in a signaling pathway.

Quantitative Biological Data (Theoretical)

To fully characterize the therapeutic potential of ZINC00230567, quantitative data from various assays would be necessary.

Table 2: Hypothetical In Vitro Activity Data

| Target | Assay Type | IC50 / EC50 (nM) | Binding Affinity (Kd) (nM) |

| Target X | Enzymatic Assay | - | - |

| Target Y | Cell-Based Assay | - | - |

| Target Z | Radioligand Binding | - | - |

Conclusion and Future Directions

While the provided identifier "ZINC00230567" does not correspond to a known chemical entity in public databases, this guide outlines the systematic approach that would be taken to elucidate its therapeutic targets and mechanism of action. The successful application of these computational and experimental workflows is contingent upon the availability of a valid compound identifier and its corresponding chemical structure.

Future research would involve:

-

Confirmation of the correct compound identifier.

-

Synthesis and purification of the compound.

-

Execution of the described in silico and experimental target identification strategies.

-

Comprehensive in vitro and in vivo pharmacological profiling to establish a robust therapeutic rationale.

We encourage the submission of a valid chemical identifier (e.g., a correct ZINC ID, CAS number, SMILES string, or common name) to enable a thorough investigation into the therapeutic potential of the compound of interest.

The Role of Zinc in Alzheimer's Disease Research: A Technical Guide

A comprehensive overview of zinc's multifaceted involvement in the pathology of Alzheimer's disease, its potential as a therapeutic target, and the experimental methodologies used in its investigation.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific compound ZINC00230567 in the context of Alzheimer's disease research did not yield any specific published studies or data. Therefore, this guide will focus on the broader, extensively researched role of the elemental ion, zinc (Zn²⁺) , in the pathophysiology of Alzheimer's disease, a topic of significant scientific interest and investigation.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] A growing body of evidence implicates the dyshomeostasis of metal ions, particularly zinc, in the pathogenesis of AD.[2][3][4] Zinc is a vital trace element in the brain, essential for numerous physiological processes, including neurotransmission and enzyme function.[2][4] However, its dysregulation has been linked to key pathological events in AD, such as Aβ aggregation, tau hyperphosphorylation, and oxidative stress. This guide provides a detailed examination of the role of zinc in AD, summarizing key quantitative data, outlining common experimental protocols, and visualizing the involved signaling pathways.

Zinc Dyshomeostasis in Alzheimer's Disease

The concentration of zinc is tightly regulated in the brain.[3] In Alzheimer's disease, this delicate balance is disrupted, a condition referred to as zinc dyshomeostasis.[1][4] This dysregulation is not a simple increase or decrease but rather a redistribution of zinc, leading to localized excesses and deficiencies that contribute to pathology.[1] Amyloid plaques themselves are known to contain high concentrations of zinc.[2][5]

Quantitative Data on Zinc Levels in Alzheimer's Disease

Studies have reported altered zinc concentrations in the serum, cerebrospinal fluid (CSF), and specific brain regions of AD patients compared to healthy controls. The findings can sometimes be conflicting, which may reflect differences in study populations, disease stage, or analytical methods.

| Sample Type | Finding in AD Patients | Reference(s) |

| Serum | Significant increase reported in some studies. | [2] |

| Serum | No significant difference or a decrease in others. | [2] |

| Cerebrospinal Fluid (CSF) | Significant decrease reported. | [2] |

| Hippocampus | Significant increase reported. | [2] |

| Amyloid Plaques | High concentrations of zinc (up to 1 mM) are found. | [5] |

Molecular Mechanisms of Zinc in AD Pathogenesis

Zinc's involvement in Alzheimer's disease is complex, with the ion playing a role in multiple pathological cascades.

Role in Amyloid-Beta Aggregation and Processing

Zinc has a profound effect on the amyloid-beta peptide. It can bind directly to Aβ, promoting its aggregation into the neurotoxic oligomers and fibrils that form amyloid plaques.[2][6] This interaction is a key aspect of the "Zinc Dyshomeostasis Hypothesis," which posits that the sequestration of zinc into extracellular Aβ deposits disrupts intracellular zinc levels, leading to further neuronal dysfunction.[1]

Conversely, zinc is also involved in the non-amyloidogenic processing of the amyloid precursor protein (APP) and the enzymatic degradation of Aβ itself, suggesting a dual role depending on its local concentration and availability.[2][5]

Below is a diagram illustrating the amyloidogenic processing of APP, a key pathway in Alzheimer's disease.

Connection to Tau Pathology

The link between zinc and tau pathology is an area of active research. The "Zinc Dyshomeostasis Hypothesis" suggests that the sequestration of zinc by extracellular Aβ can lead to depleted intracellular zinc levels.[1] This depletion can, in turn, lead to the destabilization of microtubules, which are cellular structures stabilized by the tau protein.[1] Microtubule destabilization is believed to be a primary cause of tau release, hyperphosphorylation, and the subsequent formation of neurofibrillary tangles.[1]

The following diagram illustrates the proposed workflow of how zinc dyshomeostasis may connect Aβ pathology to tau pathology.

Experimental Protocols in Zinc-AD Research

Investigating the role of zinc in Alzheimer's disease involves a variety of in vitro and in vivo techniques. These models are crucial for understanding disease mechanisms and for the preclinical evaluation of potential therapeutic agents.[7]

In Vitro Models

-

Aβ Aggregation Assays: A common method to study the effect of zinc on Aβ aggregation is the Thioflavin T (ThT) fluorescence assay.

-

Principle: ThT is a dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, such as amyloid fibrils.

-

General Protocol:

-

Synthesized Aβ peptides (e.g., Aβ1-40 or Aβ1-42) are dissolved in a suitable buffer.

-

Different concentrations of zinc chloride (or other zinc salts) are added to the Aβ solutions.

-

Thioflavin T is added to the mixture.

-

Fluorescence intensity is measured over time at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.

-

An increase in fluorescence indicates Aβ fibrillization, and the kinetics of this process can be compared across different zinc concentrations.

-

-

-

Cell Culture Models: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are used to study the effects of zinc on APP processing, Aβ production, and neurotoxicity.[8][9]

-

Principle: Cells can be treated with zinc ionophores (compounds that transport zinc across cell membranes) or varying concentrations of zinc in the culture medium to study the intracellular consequences.

-

General Protocol for APP Processing:

-

SH-SY5Y cells, often stably expressing human APP, are cultured.[8]

-

Cells are treated with a zinc ionophore like pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC) and varying concentrations of zinc.[8]

-

After a set incubation period, the culture medium and cell lysates are collected.

-

Levels of secreted Aβ40 and Aβ42 in the medium are quantified using ELISA (Enzyme-Linked Immunosorbent Assay).

-

Cell lysates are analyzed by Western blotting to detect APP and its C-terminal fragments (CTFs) to assess the activity of α- and β-secretases.[8]

-

-

In Vivo Models

-

Transgenic Mouse Models: Mice that are genetically engineered to express human APP with familial AD mutations (e.g., Tg2576 or 5XFAD mice) are widely used.[1][3] These models develop age-dependent amyloid plaques and cognitive deficits.

-

Principle: These animal models allow for the study of how zinc levels, either through dietary manipulation or pharmacological intervention, affect disease progression in a complex biological system.[7]

-

General Protocol for Studying Zinc Dyshomeostasis:

-

A cohort of transgenic AD mice and wild-type littermates are aged.

-

At a specific age, brain tissue is harvested.

-

Techniques like metallomic imaging by mass spectrometry (MIMS) can be used to map the anatomical distribution and concentration of zinc in different brain regions (e.g., hippocampus, cortex).[1]

-

Brain sections are also analyzed for amyloid plaque load (e.g., by immunohistochemistry with anti-Aβ antibodies) and other pathological markers.

-

Cognitive function can be assessed in live animals using behavioral tests like the Morris water maze or Y-maze.

-

-

The workflow for a typical preclinical study using a transgenic mouse model is depicted below.

Therapeutic Implications

The central role of zinc dyshomeostasis in AD pathology makes it an attractive therapeutic target. Strategies being explored include the use of metal chelators to sequester excess zinc, particularly within amyloid plaques, and zinc supplementation to address potential deficiencies. Clioquinol, a metal chelator, showed some promise in early trials by reducing Aβ accumulation in transgenic mice.[8] However, the development of zinc-targeted therapies is challenging due to the ion's widespread and vital physiological roles. A successful therapeutic would need to modulate pathological zinc interactions without disrupting normal zinc homeostasis.

Conclusion

While the specific compound ZINC00230567 does not appear in the current Alzheimer's research literature, the broader role of zinc is clearly established as a critical factor in the disease's pathogenesis. Zinc dyshomeostasis contributes to the aggregation of amyloid-beta and may provide a mechanistic link to the development of tau pathology. Understanding these complex interactions through robust in vitro and in vivo experimental models is essential for the development of novel therapeutic strategies. Future research will likely focus on developing more sophisticated approaches to safely modulate zinc levels in the brain, aiming to correct the detrimental dyshomeostasis observed in Alzheimer's disease.

References

- 1. The Zinc Dyshomeostasis Hypothesis of Alzheimer's Disease | PLOS One [journals.plos.org]

- 2. The Role of Zinc in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the zinc-related transcriptional landscape in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of zinc neurotoxicity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zinc and Copper Modulate Alzheimer Aβ Levels in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism of Zinc-Dependent Oligomerization of Alzheimer’s Amyloid-β with Taiwan (D7H) Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 8. Zinc Inhibits Amyloid β Production from Alzheimer's Amyloid Precursor Protein in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo oxidative stress associated with Alzheimer's amyloid beta-peptide (1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Role of ZINC00230567 in Cancer Cell Signaling Pathways

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive investigation, it has been determined that there is no publicly available scientific literature, experimental data, or registered compound under the identifier ZINC00230567 in relation to cancer cell signaling pathways. Extensive searches of chemical databases, including the ZINC database itself, and scholarly articles have yielded no specific information for this particular molecule.

This suggests that "ZINC00230567" may be an incorrect or outdated identifier, or it may refer to a proprietary compound not yet disclosed in public research.

To provide a relevant framework for researchers interested in the broader topic of zinc and its role in cancer, this guide will focus on the well-documented involvement of zinc-related proteins and zinc homeostasis in oncogenic signaling. This information can serve as a valuable resource for understanding the potential mechanisms through which a hypothetical zinc-containing compound might exert its effects.

The General Role of Zinc in Cancer Cell Signaling

Zinc is an essential trace element crucial for a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. Its role in cancer is complex and often paradoxical, acting as both a tumor suppressor and a promoter depending on the cellular context and concentration. The disruption of zinc homeostasis, often mediated by zinc transporters, has been implicated in various cancers.

Key Zinc-Related Players in Cancer Signaling:

-

Zinc-Finger Proteins (ZNFs): This large family of proteins utilizes zinc ions to stabilize their structure, enabling them to bind to DNA, RNA, and other proteins. They are critically involved in the regulation of gene expression.

-

Tumor Suppressor ZNFs: For example, Zinc-finger protein 382 (ZNF382) has been identified as a tumor suppressor in breast cancer. It is often downregulated in cancer tissues and its restoration can inhibit tumor cell growth and metastasis.[1]

-

Oncogenic ZNFs: Conversely, other ZNFs can act as oncogenes, promoting cancer progression.

-

-

Zinc Transporters (ZIP and ZnT families): These transporters maintain intracellular zinc homeostasis. Their dysregulation can lead to aberrant zinc levels, impacting signaling pathways.

-

ZIP7: This transporter, localized to the endoplasmic reticulum, is responsible for releasing zinc into the cytoplasm. In anti-hormone-resistant breast cancer cells, increased levels of ZIP7 lead to elevated intracellular zinc, which in turn activates growth factor receptor signaling, promoting cell growth and invasion.[2][3]

-

Potential Signaling Pathways Modulated by Zinc

Given the known functions of zinc in cellular signaling, a hypothetical zinc-containing compound like ZINC00230567 could potentially influence several key cancer-related pathways:

-

Growth Factor Receptor Signaling (e.g., EGFR, IGF-IR): As seen with ZIP7, altered intracellular zinc levels can impact the phosphorylation status and activation of receptor tyrosine kinases (RTKs).[2] This can subsequently affect downstream pathways like PI3K/AKT and MAPK.

Figure 1: Hypothetical modulation of growth factor signaling by a zinc compound.

-

Wnt/β-catenin Pathway: Some zinc-finger proteins are known to suppress this pathway by directly binding to the promoters of key components like FZD1 and DVL2.[1] A compound affecting these ZNFs could therefore modulate Wnt signaling, which is frequently dysregulated in cancer.

-

NF-κB Signaling Pathway: Zinc-finger proteins can also act as tumor suppressors by inhibiting the NF-κB pathway.[1] This pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.

Experimental Protocols for Investigating a Novel Compound

Should ZINC00230567 be identified, the following experimental workflows would be crucial to elucidate its role in cancer cell signaling.

Initial Cytotoxicity and Proliferation Assays

The first step is to determine the effect of the compound on cancer cell viability and proliferation.

Figure 2: Workflow for initial in vitro assessment of a novel compound.

Methodology: MTT Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Analysis of Cell Cycle and Apoptosis

To understand the mechanism of cell growth inhibition, it is essential to analyze the compound's effect on the cell cycle and its ability to induce apoptosis.

Methodology: Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Investigation of Signaling Pathway Modulation

To identify the specific pathways affected by the compound, techniques like Western Blotting and Kinase Assays are employed.

Methodology: Western Blotting

-

Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, β-catenin).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation.

Quantitative Data Summary (Hypothetical)

If ZINC00230567 were found to be an active compound, the data would be summarized in tables for clarity and comparison.

Table 1: In Vitro Cytotoxicity of ZINC00230567

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | Data Not Available |

| MDA-MB-231 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HCT116 | Colon Cancer | Data Not Available |

Table 2: Effect of ZINC00230567 on Protein Phosphorylation

| Protein | Treatment (IC50) | Fold Change vs. Control |

| p-AKT (Ser473) | Data Not Available | Data Not Available |

| p-ERK1/2 (Thr202/Tyr204) | Data Not Available | Data Not Available |

Conclusion

While no specific information exists for ZINC00230567, the established roles of zinc and zinc-related proteins in cancer provide a strong rationale for investigating novel zinc-containing compounds as potential therapeutics. The experimental framework outlined above provides a roadmap for the comprehensive evaluation of any such candidate molecule. Researchers are encouraged to verify the identity of their compounds of interest and consult the primary literature for the most up-to-date findings in this dynamic field.

References

The Anti-inflammatory Effects of TDZD-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDZD-8 (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a potent and selective, non-ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1][2][3][4][5] Initially investigated for its potential in neurodegenerative diseases, a growing body of evidence has illuminated its significant anti-inflammatory properties. This technical guide provides an in-depth overview of the core anti-inflammatory effects of TDZD-8, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining experimental protocols.

Core Mechanism of Action: GSK-3β Inhibition

The primary mechanism through which TDZD-8 exerts its anti-inflammatory effects is the inhibition of GSK-3β, a serine/threonine kinase that plays a crucial role in regulating inflammatory responses. TDZD-8 has an IC50 of 2 µM for GSK-3β and exhibits minimal inhibitory effects on other kinases such as CDK1, casein kinase II, PKA, and PKC.[1][2][3] By inhibiting GSK-3β, TDZD-8 modulates a cascade of downstream signaling pathways that are pivotal in the inflammatory process.

Modulation of Key Inflammatory Signaling Pathways

TDZD-8's anti-inflammatory activity is largely attributed to its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. TDZD-8 has been shown to suppress the activation of NF-κB.[6][7][8] This is achieved, at least in part, by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting GSK-3β, TDZD-8 interferes with the signaling cascade that leads to IκBα phosphorylation and subsequent degradation, thereby keeping NF-κB in its inactive state in the cytoplasm.[9]

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, which includes kinases such as JNK1/2 and p38, is another critical regulator of inflammation.[6] TDZD-8 has been demonstrated to reduce the activation of JNK1/2 and p38 MAPKs, which are involved in the production of inflammatory mediators.[6]

Quantitative Data on the Anti-inflammatory Effects of TDZD-8

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory effects of TDZD-8.

Table 1: In Vitro Inhibition of GSK-3β by TDZD-8

| Parameter | Value | Cell/System | Reference |

| IC50 | 2 µM | Purified GSK-3β enzyme | [1][2][3] |

Table 2: In Vivo Anti-inflammatory Effects of TDZD-8 in Animal Models

| Animal Model | TDZD-8 Dose | Key Findings | Reference |

| Rat Model of Colitis | 0.1, 0.33, 1.0 mg/kg | Dose-dependent reduction in colonic inflammation and TNF-α levels. | |

| Rat Model of Rheumatoid Arthritis | 1 mg/kg | Significant suppression of inflammatory biomarkers including RF, TNF-α, IL-6, and IL-1β. | [10] |

| Rat Model of Cerebral Ischemia/Reperfusion | 1 and 3 mg/kg | Maximally inactivated GSK-3β; reduced infarct volume and markers of inflammation. | [6][11] |

| Mouse Model of Neonatal Hypoxic-Ischemic Brain Injury | Not specified | Significantly reduced brain damage and improved neurobehavioral outcomes. | [12][13] |

| Rat Model of Aldosterone-Induced Cardiac Inflammation | Not specified | Suppressed the expression of pro-inflammatory cytokines (IL-1β and TNF-α). | [14] |

Table 3: Effects of TDZD-8 on Inflammatory Mediators

| Mediator | Effect | Model System | Reference |

| TNF-α | Decreased production | Rat model of colitis, Rat model of rheumatoid arthritis, Rat model of aldosterone-induced cardiac inflammation | [10][14] |

| IL-6 | Decreased production | Rat model of rheumatoid arthritis | [10] |

| IL-1β | Decreased production | Rat model of rheumatoid arthritis, Rat model of aldosterone-induced cardiac inflammation | [10][14] |

| Cyclooxygenase-2 (COX-2) | Decreased expression | Rat model of cerebral ischemia/reperfusion | [6] |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased expression | Rat model of cerebral ischemia/reperfusion | [6] |

| Myeloperoxidase (MPO) | Attenuated activity | Myocardial ischemia-reperfusion model | [7] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. TDZD-8 | GSK-3 | TargetMol [targetmol.com]

- 4. abmole.com [abmole.com]

- 5. mdpi.com [mdpi.com]

- 6. Treatment with the glycogen synthase kinase-3beta inhibitor, TDZD-8, affects transient cerebral ischemia/reperfusion injury in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BioKB - Relationship - TDZD-8 - inhibits - GSK3B [biokb.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. static.igem.org [static.igem.org]

- 11. researchgate.net [researchgate.net]

- 12. GSK‐3β inhibitor TDZD‐8 reduces neonatal hypoxic‐ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GSK-3β inhibitor TDZD-8 reduces neonatal hypoxic-ischemic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

On-Target Effects of ZINC00230567: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC00230567 is a small molecule inhibitor of Lipocalin-2 (LCN2), a protein implicated in a variety of cellular processes and increasingly recognized as a significant factor in cancer progression. This technical guide provides an in-depth overview of the known on-target effects of ZINC00230567, with a focus on its inhibitory action on LCN2 and the subsequent impact on cancer cell biology. The information presented herein is based on publicly available research, primarily the study by Santiago-Sánchez GS, et al., published in the International Journal of Molecular Sciences in 2021.

Core Target: Lipocalin-2 (LCN2)

Lipocalin-2, also known as neutrophil gelatinase-associated lipocalin (NGAL), is a secreted glycoprotein (B1211001) that plays a role in iron homeostasis and transport of small lipophilic molecules.[1][2] In the context of cancer, elevated LCN2 expression is associated with increased tumor growth, metastasis, and poor prognosis in various malignancies, including inflammatory breast cancer (IBC).[3][4] LCN2 exerts its pro-tumorigenic effects through modulation of multiple signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][5]

Quantitative Data on ZINC00230567's On-Target Effects

The primary quantitative data available for ZINC00230567 pertains to its effects on the viability and colony-forming ability of the SUM149 inflammatory breast cancer cell line. It is important to note that direct binding affinity data (e.g., Kᵢ, Kₐ) for ZINC00230567 to LCN2 have not been reported in the reviewed literature.

Table 1: Effect of ZINC00230567 on SUM149 Inflammatory Breast Cancer Cells

| Assay | Cell Line | Concentration | Result | Reference |

| Colony Formation | SUM149 | 10 µM | 62% reduction in colony formation | [3] |

| Cell Viability | SUM149 | 10 µM | Significant decrease in cell viability | [3] |

Note: Specific IC₅₀ values for the effect of ZINC00230567 on SUM149 cell viability are not provided in the primary literature. The available data indicates a significant reduction at a single concentration point.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of ZINC00230567's on-target effects.

Cell Viability Assay

This protocol is adapted from the methods described by Santiago-Sánchez et al. (2021).[3]

-

Cell Seeding: SUM149 cells are seeded into 96-well plates at a density of 5.0 × 10⁴ cells/mL.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with ZINC00230567 at the desired concentrations (e.g., 0.01 µM, 0.1 µM, 1.0 µM, 10 µM, and 100 µM). A vehicle control (DMSO) is run in parallel.

-

Incubation: The treated plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a metabolic indicator dye such as Alamar Blue or MTT. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Colony Formation Assay

This protocol is based on the methodology outlined by Santiago-Sánchez et al. (2021).[3]

-

Cell Seeding: SUM149 cells are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for the formation of distinct colonies.

-

Compound Treatment: 24 hours after seeding, the cells are treated with ZINC00230567 at the desired concentrations (e.g., 0.1 µM, 1 µM, and 10 µM).

-

Incubation: The plates are incubated for a period that allows for visible colony formation (typically 10-14 days). The medium with the inhibitor is refreshed every 3-4 days.

-

Colony Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with a solution of crystal violet.

-

Quantification: The number of colonies in each well is counted either manually or using an automated colony counter. The percentage of clonogenicity is calculated relative to the vehicle-treated control.

Signaling Pathways and Mechanisms of Action

LCN2 is known to influence several key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. While the direct downstream effects of ZINC00230567 have not been fully elucidated, its inhibition of LCN2 is expected to impact these pathways.

LCN2-Mediated Signaling

LCN2 has been shown to activate the PI3K/AKT and MAPK/ERK signaling cascades.[1][5] The activation of these pathways by LCN2 can lead to increased cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), a key process in metastasis.

Experimental Workflow for Inhibitor Screening

The identification of ZINC00230567 as an LCN2 inhibitor was the result of a systematic in silico screening process followed by in vitro validation.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Functions and Therapeutic Potential of Lipocalin 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipocalin-2 silencing suppresses inflammation and oxidative stress of acute respiratory distress syndrome by ferroptosis via inhibition of MAPK/ERK pathway in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ZINC Compounds in Wnt Signaling: A Technical Overview

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific studies detailing the direct role of the compound ZINC00230567 in the Wnt signaling pathway. Therefore, this technical guide will provide a broader overview of the established and potential roles of zinc and zinc-containing compounds in modulating Wnt signaling, a critical pathway in cellular development and disease. The methodologies and data presented are representative of the approaches used to investigate such interactions.

Introduction to Wnt Signaling

The Wnt signaling pathways are a group of highly conserved signal transduction pathways crucial for embryonic development, cell fate specification, cell proliferation, and migration.[1][2] These pathways are broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.[1][2] Aberrant Wnt signaling is implicated in a multitude of diseases, including cancer, metabolic syndromes, and neurodegenerative disorders.[3]

The canonical Wnt pathway is particularly well-studied. In the "off" state, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2][4][5] In the "on" state, the binding of a Wnt ligand to a Frizzled (Fzd) receptor and its co-receptor LRP5/6 leads to the recruitment of Dishevelled (Dvl), which disrupts the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.[1][4]

The Role of Zinc in Wnt Signaling

Zinc is an essential trace element involved in numerous biological processes. Recent studies have suggested a modulatory role for zinc in the Wnt/β-catenin signaling pathway. However, the precise effects appear to be context-dependent, with reports indicating both activation and inhibition of the pathway.